molecular formula C14H14N2O3S B2645880 (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-75-0

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2645880
CAS No.: 2035004-75-0
M. Wt: 290.34
InChI Key: JCYDGMCXOUJVQT-ONEGZZNKSA-N
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Description

The compound “(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one” is an α,β-unsaturated ketone (enone) featuring a furan-2-yl substituent at the β-position and a pyrrolidine ring substituted with a thiazol-2-yloxy group at the nitrogen. The (E)-configuration of the double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions. This compound’s structure combines heterocyclic motifs (furan, thiazole, pyrrolidine), which are common in pharmacologically active molecules due to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13(4-3-11-2-1-8-18-11)16-7-5-12(10-16)19-14-15-6-9-20-14/h1-4,6,8-9,12H,5,7,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDGMCXOUJVQT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the thiazole ring: The thiazole ring can be formed by reacting a suitable amine with a thioamide under acidic conditions.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization of an appropriate precursor.

    Coupling reactions: The final step involves coupling the furan, thiazole, and pyrrolidine rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of this compound have been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.

  • Case Study : A study demonstrated that similar thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the furan-thiazole structure could enhance efficacy against resistant strains .

Anticancer Properties

The potential anticancer activity of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has been explored through various assays.

  • Case Study : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. These findings highlight the importance of the thiazole moiety in interacting with cellular pathways involved in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.

  • Research Insight : Compounds with furan and thiazole rings have been reported to inhibit pro-inflammatory cytokines, indicating a possible mechanism through which this compound could exert anti-inflammatory effects .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several synthetic pathways, often involving the reaction of furan derivatives with thiazole-containing reagents.

Synthetic Pathways

StepReaction TypeReagentsConditions
1Nucleophilic substitutionFuran derivative + Thiazole reagentBase-catalyzed
2CondensationIntermediate + AldehydeAcidic conditions
3CyclizationFormed intermediateHeat

This synthetic versatility allows for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

Several structurally related compounds share the enone core but differ in substituents, leading to variations in physicochemical and biological properties. Key examples include:

Compound Name Key Structural Features Biological/Physicochemical Data (if available) Reference ID
(E)-1-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Pyridazine replaces thiazole; dimethylamino group on pyridazine Not reported in evidence
(2E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (6C8) Furan-3-yl instead of furan-2-yl; no thiazole substituent Crystallographic data available (monoclinic, P21/c)
(E)-3-(3-iodophenyl)-1-(pyridine-2-yl)prop-2-en-1-one (2-48) Pyridine replaces pyrrolidine; 3-iodophenyl substituent Synthesis attempted but unsuccessful
(E)-1-(furan-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Compound 1 from ) 4-Hydroxyphenyl replaces pyrrolidine-thiazole moiety IC₅₀ = 12.3 µM (tyrosinase inhibition)
(E)-1-(4-methoxyphenyl)-3-(4-[(E)-pyrrolidin-1-yldiazenyl]phenyl)prop-2-en-1-one (3FP) Azo-pyrrolidine and methoxyphenyl groups Not reported in evidence

Key Observations :

  • Stereoelectronic Effects : The absence of the thiazole group in 6C8 simplifies the structure but reduces opportunities for hydrogen bonding or metal coordination.
  • Biological Activity: Tyrosinase inhibition in phenyl-substituted analogues (e.g., Compound 1, ) suggests that the enone core is bioactive, but the pyrrolidine-thiazole moiety in the target compound may confer unique selectivity or potency.
Crystallographic and Conformational Analysis
  • The monoclinic crystal system (P21/c) observed in structurally similar 3e () suggests that furan and pyrrolidine substituents induce planar conformations in the enone core, with minimal torsional strain . The thiazole group in the target compound may introduce additional steric hindrance, affecting packing efficiency.

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a thiazole moiety, and a pyrrolidine unit. The unique arrangement of these heterocycles contributes to its diverse biological activities.

Chemical Formula : C12_{12}H12_{12}N2_{2}O2_{2}S

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival, thus exhibiting antimicrobial properties.
  • Cell Signaling Modulation : It modulates cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
  • Antiviral Activity : Preliminary studies indicate that it may interfere with viral entry mechanisms, similar to other compounds with thiazole and furan derivatives .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntimicrobialExhibits significant activity against Gram-positive and Gram-negative bacteria.
AntiviralPotentially inhibits viral entry through interference with host cell receptors.
CytotoxicityShows selective cytotoxic effects on cancer cell lines while sparing normal cells.
Enzyme InhibitionInhibits key metabolic enzymes involved in bacterial metabolism.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Antiviral Efficacy : Research conducted on viral pseudotypes indicated that the compound displayed antiviral properties by inhibiting the interaction between viral glycoproteins and host cell receptors, which is critical for viral entry .
  • Cytotoxicity in Cancer Models : In vitro assays revealed that the compound selectively induced apoptosis in cancer cells while showing minimal effects on normal cells. This selectivity suggests a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a furan-containing ketone and a thiazole-functionalized pyrrolidine precursor. Key intermediates include (i) 3-(thiazol-2-yloxy)pyrrolidine, synthesized by nucleophilic substitution of pyrrolidin-3-ol with thiazole-2-thiol under basic conditions, and (ii) furan-2-carbaldehyde. Refluxing in acetic acid (AcOH) with catalytic piperidine facilitates enone formation . Purification via column chromatography (SiO₂) and recrystallization ensures high yields (>75%) .

Q. How can spectroscopic and crystallographic methods confirm the stereochemistry and purity of the compound?

  • Methodological Answer :

  • Stereochemistry : Single-crystal X-ray diffraction (SC-XRD) resolves the (E)-configuration of the α,β-unsaturated ketone, with R factors <0.07 ensuring accuracy .
  • Purity : NMR (¹H/¹³C) identifies impurities (e.g., unreacted thiazole or furan derivatives). For example, the enolic proton appears as a singlet at δ 7.8–8.2 ppm in CDCl₃. Mass spectrometry (HRMS) confirms molecular ion peaks (m/z calculated: 316.12) .

Q. What purification techniques are effective for isolating the compound from reaction mixtures?

  • Methodological Answer : Silica gel chromatography (hexane/ethyl acetate gradient) removes polar byproducts like unreacted thiazole-2-thiol. Recrystallization from ethanol/water (1:3 v/v) yields crystals suitable for SC-XRD. For large-scale synthesis, fractional distillation under reduced pressure (40–60°C, 0.1 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the α,β-unsaturated ketone moiety?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM). Transition-state analysis (IRC) identifies activation barriers for Michael addition reactions .

Q. How do structural modifications at the thiazole or pyrrolidine rings affect biological activity?

  • Methodological Answer :

  • Thiazole Modifications : Replace thiazole-2-yloxy with oxazole-2-yloxy to assess antibacterial activity via agar diffusion assays (e.g., against S. aureus ATCC 25923). MIC values correlate with electron-withdrawing substituents .
  • Pyrrolidine Modifications : Introduce methyl groups at pyrrolidine C-4 to study steric effects on enzyme inhibition (e.g., COX-2). Docking simulations (AutoDock Vina) guide rational design .

Q. What strategies resolve discrepancies in biological activity data between synthetic batches?

  • Methodological Answer :

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%.
  • Stability Studies : Accelerated degradation (40°C/75% RH for 14 days) identifies hydrolytic byproducts (e.g., furan-2-carboxylic acid) via LC-MS .
  • Conformational Variants : Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors rotameric equilibria of the pyrrolidine-thiazole linkage .

Q. How can reaction mechanisms involving this compound be probed experimentally?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C at the enone carbonyl) tracks nucleophilic attack sites via 2D NMR. Kinetic studies (UV-Vis monitoring at 300 nm) under varying pH (4–10) reveal base-catalyzed enolization rates. Competitive inhibition assays with glutathione quantify Michael-adduct formation .

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